N,N-二乙基-2-硝基苯胺

描述

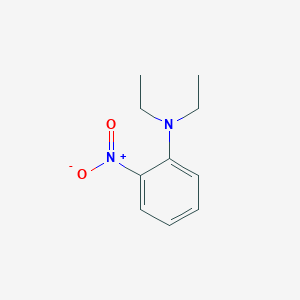

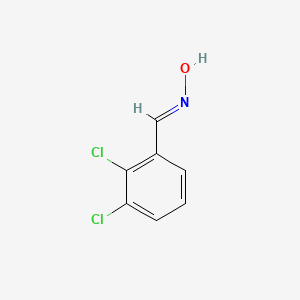

“N,N-Dimethyl-2-nitroaniline” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N,N-dimethyl-2-nitroaniline .

Synthesis Analysis

The synthesis of nitroanilines can be achieved through various methods. One such method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst . Another method involves the reaction of the parent aniline with the required alkyl halide under mild conditions .Molecular Structure Analysis

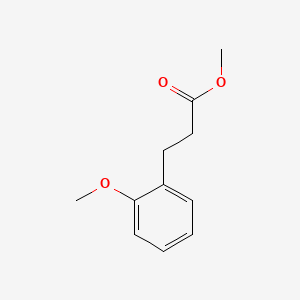

The molecular structure of “N,N-Dimethyl-2-nitroaniline” can be represented by the canonical SMILES string: CN©C1=CC=CC=C1N+[O-] .Chemical Reactions Analysis

Nitroanilines can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride (NaBH4) at room temperature in water .Physical And Chemical Properties Analysis

“N,N-Dimethyl-2-nitroaniline” has a molecular weight of 166.18 g/mol and does not have any hydrogen bond donors but has three hydrogen bond acceptors .科学研究应用

合成和化学性质

N,N-二乙基-2-硝基苯胺已被用于各种合成过程中。例如,它被用于合成N,N-二乙基-5-氯-2-(4-氯苯氧基)-4-硝基苯胺,展示了一种便捷且可行的生产特定化学品的方法(Liu Deng-cai, 2008)。此外,其衍生物,如二乙基-2-((4-硝基苯胺基)亚甲基)丙二酸酯,已被合成用于潜在的生物活性应用,包括抗病毒、免疫抑制和抗癌效果(H. Valle et al., 2018)。

催化和反应机制

在有机化学领域,N,N-二乙基-2-硝基苯胺在理解反应机制方面发挥作用。例如,相关化合物对p-硝基苯胺已被用作工具,以阐明导致氨基甲烷双膦酸酯的三组分缩合反应机制,这些化合物具有潜在的抗骨质疏松和抗癌活性(E. Dabrowska et al., 2009)。

环境和材料科学

N,N-二乙基-2-硝基苯胺及其衍生物也在环境科学领域进行了研究。例如,在废水处理中,研究探讨了硝基苯胺的降解,这类似于N,N-二乙基-2-硝基苯胺,并且从受污染的水中去除(Xiang Mei et al., 2020)。此外,它在稳定含能材料中的作用,例如在合成不敏感炸药中的应用,也已被注意到(D. Viswanath et al., 2018)。

界面研究

该化合物已经成为界面研究的对象,例如探索其在水界面的吸附,这对于了解其在不同溶剂和环境中的行为至关重要(David Michael and I. Benjamin, 1998)。

安全和危害

作用机制

Target of Action

N,N-Diethyl-2-nitroaniline, also known as N,N-Diethyl-O-nitroaniline, is an organic compound that primarily targets other organic compounds, particularly in the production of dyes and pigments . It acts as a precursor in the synthesis of various organic compounds .

Mode of Action

The compound’s mode of action involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group in the compound is replaced by other functional groups to create new compounds . This interaction with its targets leads to the formation of a variety of organic compounds, particularly dyes and pigments .

Biochemical Pathways

It’s known that the compound participates in nucleophilic aromatic substitution reactions . These reactions are a part of organic chemistry and are crucial for the synthesis of a variety of organic compounds.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane . This suggests that the compound may have good bioavailability when administered through these solvents.

Result of Action

The result of N,N-Diethyl-2-nitroaniline’s action is the formation of various organic compounds, particularly dyes and pigments . The compound’s ability to participate in nucleophilic aromatic substitution reactions enables the synthesis of these compounds .

Action Environment

The action of N,N-Diethyl-2-nitroaniline can be influenced by environmental factors. For instance, the compound is generally stable and relatively safe under normal usage conditions . It’s an organic compound and has a certain level of toxicity . Therefore, appropriate personal protective measures, such as wearing gloves, protective glasses, and work clothes, should be taken when handling the compound .

属性

IUPAC Name |

N,N-diethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRUAQVAPTGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944811 | |

| Record name | N,N-Diethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2216-17-3 | |

| Record name | N,N-Diethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC9840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)